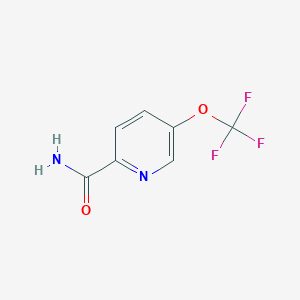
3,4-Dihydrodibenz(c,h)acridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dihydrodibenzo[c,h]acridine is a heterocyclic compound that belongs to the acridine family. Acridines are known for their broad range of pharmaceutical properties and applications in various fields such as chemistry, biology, and industry. The unique structure of 3,4-Dihydrodibenzo[c,h]acridine, which includes a fused tricyclic system, contributes to its distinctive chemical and physical properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydrodibenzo[c,h]acridine typically involves multi-step reactions. One common method includes the condensation of 2-naphthylamine with aromatic aldehydes in the presence of acetic acid. This reaction proceeds through a Michael addition mechanism, followed by cyclodehydration to form the desired product . Another method involves the use of Mannich base derivatives of 2-naphthol, which react with 2-naphthylamine under reflux conditions in acetic acid .
Industrial Production Methods: While specific industrial production methods for 3,4-Dihydrodibenzo[c,h]acridine are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as employing continuous flow reactors for better control over reaction parameters .
化学反応の分析
Types of Reactions: 3,4-Dihydrodibenzo[c,h]acridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
科学的研究の応用
3,4-Dihydrodibenzo[c,h]acridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a DNA intercalator, which can inhibit DNA replication and transcription.
Medicine: Investigated for its anticancer properties due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.
Industry: Utilized in the development of dyes and fluorescent materials.
作用機序
The mechanism of action of 3,4-Dihydrodibenzo[c,h]acridine primarily involves DNA intercalation. This process disrupts the normal function of DNA by inserting between the base pairs, thereby inhibiting DNA replication and transcription. Additionally, it can inhibit enzymes such as topoisomerase, which are crucial for DNA unwinding and replication .
類似化合物との比較
Acridine: Shares the core structure but lacks the fused tricyclic system.
Benzo[c]acridine: Similar structure but with different ring fusion.
Dibenzo[a,j]acridine: Another isomer with a different arrangement of the fused rings.
Uniqueness: 3,4-Dihydrodibenzo[c,h]acridine is unique due to its specific tricyclic structure, which imparts distinct chemical and physical properties. This structure allows for specific interactions with biological molecules, making it a valuable compound in medicinal chemistry .
特性
CAS番号 |
76186-82-8 |
|---|---|
分子式 |
C21H15N |
分子量 |
281.3 g/mol |
IUPAC名 |
2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,10,12,15,17(22),20-decaene |
InChI |
InChI=1S/C21H15N/c1-3-7-18-14(5-1)9-11-16-13-17-12-10-15-6-2-4-8-19(15)21(17)22-20(16)18/h1,3-5,7-13H,2,6H2 |
InChIキー |
QVJJDFWYBCYIMF-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C=C1)C3=C(C=C2)C=C4C=CC5=CC=CC=C5C4=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-Methyl-6-propylisothiazolo[5,4-d]pyrimidin-4(3aH)-one](/img/structure/B13111766.png)

![2-Imino-2H-pyrido[1,2-a]pyrimidin-4(3H)-one](/img/structure/B13111775.png)
![3-((4-Hydroxy-1-(3-phenylpropanoyl)piperidin-4-yl)methyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13111780.png)

![(3Z)-3-[(4-methoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B13111785.png)
![4-Chloro-2-methyl-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine](/img/structure/B13111789.png)

